molecular formula C14H20O3S B12632193 tert-Butyl 3-(phenylmethanesulfinyl)propanoate CAS No. 921765-53-9

tert-Butyl 3-(phenylmethanesulfinyl)propanoate

Katalognummer: B12632193
CAS-Nummer: 921765-53-9
Molekulargewicht: 268.37 g/mol
InChI-Schlüssel: VVBAOWBPXKAOHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-(phenylmethanesulfinyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a phenylmethanesulfinyl group, and a propanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(phenylmethanesulfinyl)propanoate typically involves the esterification of 3-(phenylmethanesulfinyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-(phenylmethanesulfinyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted esters.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-(phenylmethanesulfinyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(phenylmethanesulfinyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • tert-Butyl 3-(neopentylamino)propanoate
  • tert-Butyl 3-(2-cyanoethoxy)propanoate

Uniqueness

tert-Butyl 3-(phenylmethanesulfinyl)propanoate is unique due to the presence of the phenylmethanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar esters. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

921765-53-9

Molekularformel

C14H20O3S

Molekulargewicht

268.37 g/mol

IUPAC-Name

tert-butyl 3-benzylsulfinylpropanoate

InChI

InChI=1S/C14H20O3S/c1-14(2,3)17-13(15)9-10-18(16)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI-Schlüssel

VVBAOWBPXKAOHQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCS(=O)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.